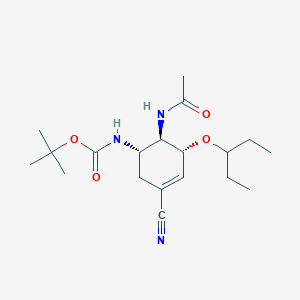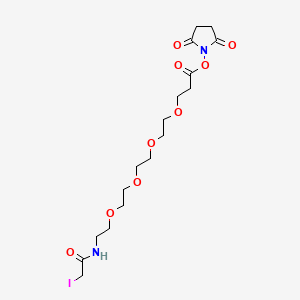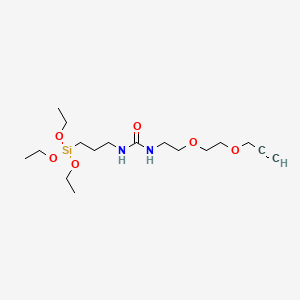
1-Benzyl-3-iodo-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of 1-benzylindole at the third position, followed by carboxylation at the second position. The iodination can be achieved using iodine and a suitable oxidizing agent, while the carboxylation can be performed using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups using reagents like palladium catalysts in Suzuki-Miyaura or Sonogashira cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols or amines.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides under suitable conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Acid Chlorides and Alcohols: For esterification reactions.
Major Products:
Aplicaciones Científicas De Investigación
1-Benzyl-3-iodo-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by chelating metal ions at the active site or act as an agonist or antagonist at receptor sites . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 1-Benzylindole-3-carboxylic acid
- 1-Benzyl-1H-indole-3-carbaldehyde
- Indole-3-carboxaldehyde
- Indole-3-acetic acid
Comparison: 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other indole derivatives. The benzyl group also enhances its lipophilicity, potentially affecting its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C16H12INO2 |
|---|---|
Peso molecular |
377.18 g/mol |
Nombre IUPAC |
1-benzyl-3-iodoindole-2-carboxylic acid |
InChI |
InChI=1S/C16H12INO2/c17-14-12-8-4-5-9-13(12)18(15(14)16(19)20)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Clave InChI |
IHIVVFMAOSUJFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)
![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)




![[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)

![N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11828239.png)

![4-(benzylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B11828253.png)


